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Compound of Interest

Compound Name: Reactive Red 198

Cat. No.: B1217670 Get Quote

A guide for researchers, scientists, and drug development professionals on the toxicological

profiles of common azo dyes, with a focus on Reactive Red 198. This document compiles

available experimental data to facilitate a comparative analysis of their cytotoxic and genotoxic

potential.

Azo dyes represent the largest class of synthetic colorants used across various industries,

including textiles, food, and pharmaceuticals. Their widespread use, however, raises concerns

about their potential impact on human health and the environment. The toxicity of azo dyes is

often linked to their metabolic breakdown products, particularly aromatic amines, some of

which are known carcinogens. This guide provides a comparative overview of the toxicity of

Reactive Red 198 and other selected azo dyes, supported by experimental data from various

studies.

Comparative Cytotoxicity Data
The cytotoxic potential of azo dyes is a critical parameter in assessing their safety. The half-

maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of

a compound, representing the concentration required to inhibit 50% of a biological or

biochemical function. While specific IC50 values for Reactive Red 198 on human cell lines are

not readily available in the reviewed literature, data for other reactive and non-reactive azo

dyes provide a basis for comparison.

Concentration-dependent cytotoxicity has been observed for several reactive dyes on human

keratinocyte (HaCaT) and hepatic (HepaRG) cell lines. For instance, significant cytotoxic
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effects were noted for Reactive Blue 2, Reactive Blue 19, and Reactive Orange 16 at

concentrations of 1000 µg/mL and for Reactive Blue 19 also at 500 µg/mL in HaCaT cells. In

HepaRG cells, cytotoxicity was observed for Reactive Blue 19 and Reactive Orange 16 at the

highest tested concentration of 1000 µg/mL[1]. In contrast, Reactive Green 19 and Reactive

Red 120 did not show significant cytotoxicity in either cell line under the tested conditions[1].

It has been suggested that the molecular weight of reactive dyes may be a contributing factor

to their cytotoxic potential, with lower molecular weight dyes exhibiting higher cytotoxicity[1].

For other types of azo dyes, more specific IC50 values have been determined. For example, in

a study on glioblastoma cells, Methyl Orange showed an IC50 of 26.47 µM after 3 days of

treatment, which decreased to 13.88 µM after 7 days, indicating a time-dependent increase in

cytotoxicity. In the same study, Sudan I had an IC50 of 60.86 µM after 3 days[2].

Table 1: Comparative Cytotoxicity of Selected Azo Dyes
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Dye Name Dye Class Cell Line
Exposure
Time

IC50 Value
(µM)

Cytotoxicity
Observatio
n

Reactive Red

198
Reactive Azo - -

Data not

available
-

Reactive Blue

2
Reactive Azo HaCaT - -

Cytotoxic at

1000

µg/mL[1]

Reactive Blue

19
Reactive Azo HaCaT - -

Cytotoxic at

500 & 1000

µg/mL[1]

HepaRG - -

Cytotoxic at

1000

µg/mL[1]

Reactive

Orange 16
Reactive Azo HaCaT - -

Cytotoxic at

1000

µg/mL[1]

HepaRG - -

Cytotoxic at

1000

µg/mL[1]

Reactive

Green 19
Reactive Azo

HaCaT,

HepaRG
- -

Not cytotoxic

at tested

concentration

s[1]

Reactive Red

120
Reactive Azo

HaCaT,

HepaRG
- -

Not cytotoxic

at tested

concentration

s[1]

Methyl

Orange
Azo

Glioblastoma

(GB1B)
3 days 26.47[2] -

Glioblastoma

(GB1B)
7 days 13.88[2] -
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Sudan I Azo
Glioblastoma

(GB1B)
3 days 60.86[2] -

Genotoxicity Profile
The genotoxicity of azo dyes, or their ability to damage genetic material, is a significant concern

due to the potential for carcinogenic and mutagenic effects. The Ames test, which assesses a

chemical's ability to induce mutations in bacteria, and the micronucleus assay, which detects

chromosomal damage in eukaryotic cells, are commonly used to evaluate genotoxicity.

While specific genotoxicity data for Reactive Red 198 from these standard assays are limited

in the reviewed literature, a study on other reactive dyes, including Reactive Green 19,

Reactive Blue 2, Reactive Blue 19, Reactive Red 120, and Reactive Orange 16, did not detect

any genotoxic effects in HaCaT and HepaRG cells[1]. However, it is important to note that other

azo dyes have shown positive results in genotoxicity assays. For example, the azo dye

Disperse Orange 1 has been shown to induce DNA damage and apoptosis in human hepatoma

(HepG2) cells and was found to be mutagenic in the Ames test, particularly in strains

overproducing nitroreductase and o-acetyltransferase[3]. This highlights the role of metabolic

activation in the genotoxicity of some azo dyes.

Aquatic and Phytotoxicity
The environmental impact of azo dyes is another critical aspect of their toxicological

assessment. Aquatic toxicity is often evaluated using indicator species like Daphnia magna,

while phytotoxicity can be assessed by observing effects on seed germination and plant

growth.

For Reactive Red 198, one study indicated that while the dye itself had an inhibitory effect on

the germination and growth of Phaseolus mungo (mung bean) and Triticum aestivum (wheat),

its biodegradation metabolites were found to be non-toxic. In another study, the toxicity of

Reactive Red 198 to the aquatic invertebrate Daphnia pulex was found to increase after

treatment with the fungus Penicillium simplicissimum, changing its classification from "minor

acutely toxic" to "moderately acutely toxic".

In comparison, Reactive Red 120 has been classified as toxic to Daphnia magna with a 48-

hour median effective concentration (EC50) of 10.40 mg/L. It was also found to be harmful to
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Rainbow trout with a 96-hour median lethal concentration (LC50) of 78.84 mg/L.

Table 2: Ecotoxicity of Selected Reactive Red Dyes

Dye Name Organism Endpoint Result

Reactive Red 198
Phaseolus mungo,

Triticum aestivum

Germination and

Growth
Inhibitory

Daphnia pulex Acute Toxicity
Minor to moderately

acutely toxic

Reactive Red 120 Daphnia magna 48-h EC50 10.40 mg/L

Oncorhynchus mykiss

(Rainbow trout)
96-h LC50 78.84 mg/L

Experimental Protocols
A variety of standardized experimental protocols are employed to assess the toxicity of azo

dyes. Below are summaries of the methodologies for key assays mentioned in this guide.

Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric

assay measures cell metabolic activity. Viable cells with active mitochondrial

dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The

amount of formazan produced is proportional to the number of viable cells and is quantified

by measuring the absorbance at a specific wavelength. A decrease in formazan production in

treated cells compared to controls indicates cytotoxicity.

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the

activity of LDH released from damaged cells into the culture medium. LDH is a stable

cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion

of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of

NADH is then measured, which is proportional to the number of lysed cells.
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Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the

supravital dye Neutral Red into the lysosomes of viable cells. The amount of dye retained by

the cells is proportional to the number of viable cells and can be extracted and quantified

spectrophotometrically.

Cytotoxicity Assay Workflow

Seed cells in microplate

Expose cells to varying
concentrations of azo dye

Incubate for a defined period

Add assay reagent
(e.g., MTT, LDH substrate)

Measure signal
(e.g., absorbance, fluorescence)

Calculate cell viability
and determine IC50

Click to download full resolution via product page

General workflow for in vitro cytotoxicity assays.

Genotoxicity Assays
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Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of the

bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.

These bacteria cannot grow on a histidine-free medium. The test evaluates the ability of a

chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize

histidine and grow on the histidine-free medium. An increase in the number of revertant

colonies in the presence of the test substance indicates its mutagenic potential. The assay

can be performed with and without the addition of a metabolic activation system (S9 fraction

from rat liver) to detect mutagens that require metabolic activation.

In Vitro Micronucleus Assay: This assay detects chromosomal damage in eukaryotic cells.

Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole

chromosomes that were not incorporated into the daughter nuclei during cell division. An

increase in the frequency of micronucleated cells after exposure to a test substance

indicates its potential to cause chromosomal aberrations (clastogenicity) or interfere with the

mitotic apparatus (aneugenicity).
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Ames Test Workflow

Prepare bacterial tester strains
(e.g., Salmonella typhimurium)

Mix bacteria with test compound
(with and without S9 activation)

Plate mixture on minimal agar plates

Incubate for 48-72 hours

Count revertant colonies

Compare to control to assess mutagenicity

Click to download full resolution via product page

General workflow for the Ames test.

Signaling Pathways in Azo Dye Toxicity
The toxicity of many azo dyes is initiated by the reductive cleavage of the azo bond (-N=N-),

which is primarily carried out by azoreductase enzymes present in the liver and intestinal

microbiota. This process generates aromatic amines, which can be further metabolized into

reactive electrophilic species. These reactive metabolites can induce cellular damage through
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various mechanisms, including oxidative stress and DNA damage, ultimately leading to

apoptosis (programmed cell death).

Oxidative Stress: The metabolic activation of aromatic amines can lead to the production of

reactive oxygen species (ROS). An imbalance between ROS production and the cell's

antioxidant defense system results in oxidative stress. This can damage cellular components

such as lipids, proteins, and DNA. The Nrf2 signaling pathway is a key cellular defense

mechanism against oxidative stress. Under oxidative stress, Nrf2 translocates to the nucleus

and activates the transcription of antioxidant genes.

DNA Damage and Apoptosis: Reactive metabolites of azo dyes can form adducts with DNA,

leading to DNA damage. If the damage is severe and cannot be repaired, it can trigger

apoptotic pathways. The p53 tumor suppressor protein plays a crucial role in this process.

Upon sensing DNA damage, p53 can arrest the cell cycle to allow for DNA repair or, if the

damage is irreparable, initiate apoptosis. The apoptotic cascade can be mediated through the

intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins (such as the

anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and the release of cytochrome c from

mitochondria, or the extrinsic (death receptor) pathway. Both pathways converge on the

activation of caspases, which are proteases that execute the apoptotic program.

Generalized Azo Dye Toxicity Pathway

Cellular Effects Cellular Outcomes

Azo Dye Azoreductase
(Liver, Gut Microbiota) Aromatic Amines Metabolic Activation

(e.g., P450 enzymes) Reactive Metabolites

Oxidative Stress (ROS)

DNA Damage
(Adducts, Breaks)

Apoptosis

Mutation/
Carcinogenesis

Click to download full resolution via product page

Generalized signaling pathway of azo dye-induced toxicity.

Conclusion
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The available data indicate that the toxicity of azo dyes varies significantly depending on their

chemical structure, the cell type they are exposed to, and the duration of exposure. While some

reactive azo dyes, such as Reactive Blue 19 and Reactive Orange 16, have demonstrated

cytotoxicity at high concentrations, others, like Reactive Red 120 and Reactive Green 19, have

not shown significant cytotoxic or genotoxic effects in the limited studies available[1].

For Reactive Red 198, there is a clear need for more comprehensive toxicological data,

particularly quantitative cytotoxicity and genotoxicity studies on human cell lines, to allow for a

robust risk assessment and direct comparison with other azo dyes. The existing ecotoxicity

data for Reactive Red 198 suggests a complex profile, where the parent compound exhibits

toxicity, but its degradation products may be less harmful. This underscores the importance of

considering the entire lifecycle and metabolic fate of these dyes when evaluating their safety.

Researchers and professionals in drug development should be aware of the potential for azo

dye-induced toxicity and consider the available data when selecting and using these

compounds. Further research is warranted to elucidate the specific mechanisms of toxicity for

individual azo dyes, including Reactive Red 198, and to develop safer alternatives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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